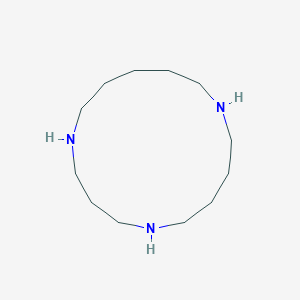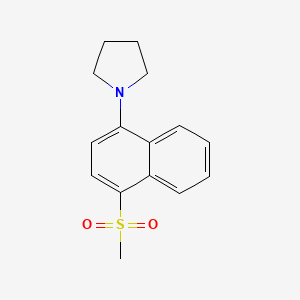
1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a naphthalene moiety substituted with a methanesulfonyl group
Preparation Methods
The synthesis of 1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, is first sulfonated using methanesulfonyl chloride in the presence of a base such as pyridine to yield 4-methanesulfonylnaphthalene.
Pyrrolidine Attachment: The 4-methanesulfonylnaphthalene is then reacted with pyrrolidine under basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the naphthalene ring or the methanesulfonyl group, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its ability to interact with specific receptors in the brain.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is employed in studies investigating the biological activity of sulfonyl-containing compounds and their potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group plays a crucial role in binding to these targets, while the pyrrolidine ring enhances the compound’s stability and bioavailability . The pathways involved include modulation of neurotransmitter release and inhibition of specific enzymes.
Comparison with Similar Compounds
1-(4-Methanesulfonylnaphthalen-1-yl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolizines, which also feature the pyrrolidine ring but differ in their substituents and biological activities.
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol, which share the naphthalene core but have different functional groups and applications.
The uniqueness of this compound lies in its combination of the methanesulfonyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
870889-01-3 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(4-methylsulfonylnaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C15H17NO2S/c1-19(17,18)15-9-8-14(16-10-4-5-11-16)12-6-2-3-7-13(12)15/h2-3,6-9H,4-5,10-11H2,1H3 |
InChI Key |
GZPPMQQVXNAHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


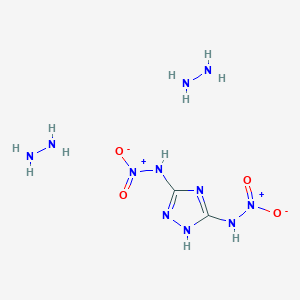
![6-(4-{(E)-[4-(Butylsulfamoyl)phenyl]diazenyl}phenoxy)hexanoic acid](/img/structure/B12524280.png)
![(1S,4S,5R)-2-Azabicyclo[2.2.1]heptan-5-amine](/img/structure/B12524290.png)
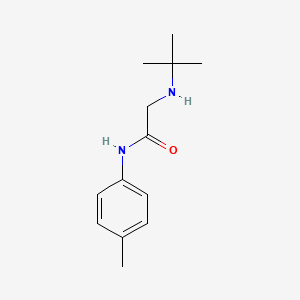
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B12524304.png)
![Amino[3,4,5-tris(acetyloxy)benzamido]acetic acid](/img/structure/B12524312.png)
![N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B12524316.png)
![5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12524317.png)
![6-(5-{[(2S)-Pyrrolidin-2-yl]methoxy}pyridin-3-yl)hex-5-yn-1-ol](/img/structure/B12524329.png)

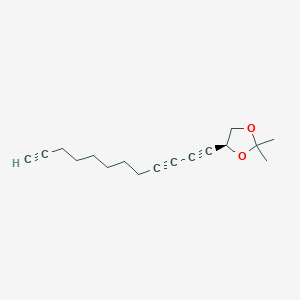
![2,6-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12524342.png)

